molecular formula C11H14FNO B15224669 1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-amine

1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-amine

Cat. No.: B15224669
M. Wt: 195.23 g/mol
InChI Key: RCBOEHRFQLRAHQ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-amine is an organic compound with the molecular formula C11H14FNO It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a butenylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and allylamine.

    Reaction Conditions: The key reaction involves the condensation of 3-fluoro-4-methoxybenzaldehyde with allylamine under basic conditions to form the corresponding imine. This imine is then reduced using a suitable reducing agent like sodium borohydride to yield the desired amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophilic Reagents: Sodium methoxide, sodium ethoxide.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxybenzeneboronic acid
  • (S)-1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-amine
  • ®-1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-amine

Uniqueness

1-(3-Fluoro-4-methoxyphenyl)but-3-en-1-amine is unique due to its specific combination of functional groups and the butenylamine chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)but-3-en-1-amine

InChI

InChI=1S/C11H14FNO/c1-3-4-10(13)8-5-6-11(14-2)9(12)7-8/h3,5-7,10H,1,4,13H2,2H3

InChI Key

RCBOEHRFQLRAHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC=C)N)F

Origin of Product

United States

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